molecular formula C22H20N4O4S B2878957 2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL CAS No. 1251586-36-3

2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL

Cat. No.: B2878957
CAS No.: 1251586-36-3
M. Wt: 436.49
InChI Key: READWFQCRYIROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core linked to a 1,2,4-oxadiazole ring via a sulfanyl-methyl bridge. The 4-methoxyphenyl substituent at the 6-position of the pyrimidine and the 2-ethoxyphenyl group on the oxadiazole highlight its structural complexity.

Properties

IUPAC Name

2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-3-29-18-7-5-4-6-16(18)21-25-20(30-26-21)13-31-22-23-17(12-19(27)24-22)14-8-10-15(28-2)11-9-14/h4-12H,3,13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

READWFQCRYIROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the oxadiazole intermediate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Thioether Linkage: The thioether linkage is formed by reacting the oxadiazole intermediate with a thiol compound under suitable conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, similar to the ethoxyphenyl group attachment.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the thioether linkage is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.

    Hydrolysis: The compound can undergo hydrolysis reactions, where the oxadiazole ring is cleaved to form carboxylic acids and amines. Acidic or basic conditions are typically used for hydrolysis.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to act as an anti-inflammatory or anticancer agent. Its interactions with specific molecular targets are of particular interest in drug discovery.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group is common in analogues (e.g., ), but its placement on pyrimidine (vs. pyridazine in ) may influence steric and electronic interactions. The 2-ethoxyphenyl group on the oxadiazole is unique compared to the 4-methylbenzyl group in , suggesting divergent solubility and target affinity profiles.
  • Sulfanyl Linkage : The sulfanyl bridge in the target compound and ’s triazole derivative could enhance lipophilicity and modulate enzyme inhibition, contrasting with the amine-substituted oxadiazole in .

Structural Validation

Tools like SHELX () and structure-validation protocols () are critical for confirming crystallographic data, especially for complex heterocycles. The target compound’s stereoelectronic properties would require similar validation to ensure accuracy in bond lengths and angles, particularly around the sulfanyl bridge and oxadiazole ring .

Biological Activity

The compound 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrimidine ring, an oxadiazole moiety, and various aromatic substituents. The molecular formula is C20H22N4O3SC_{20}H_{22}N_4O_3S, with a molecular weight of approximately 402.48 g/mol. Its structural components are crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with compounds containing the 1,2,4-oxadiazole ring. These include:

  • Anticancer Activity : Compounds with oxadiazole moieties have shown significant cytotoxic effects against various cancer cell lines, including breast cancer and melanoma cells. For instance, derivatives of oxadiazole have been reported to exhibit IC50 values in the low micromolar range against several tumor types .
  • Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed in preclinical models. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : As a sigma-1 receptor modulator, this compound may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies indicate that it can enhance cognitive function and reduce neuroinflammation .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Sigma-1 Receptor Modulation : This receptor is implicated in various cellular processes including neuroprotection and modulation of ion channels. The compound's affinity for this receptor may underlie its neuroprotective effects.
  • Inhibition of Key Enzymes : The compound has shown inhibitory activity against enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and inflammation .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in neuronal cells.

Case Studies and Research Findings

Several research studies have investigated the biological effects of similar compounds or derivatives:

  • A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against human colon adenocarcinoma cell lines with IC50 values ranging from 1.14 µM to 9.27 µM depending on the specific derivative tested .
  • Another investigation highlighted the anti-inflammatory effects of oxadiazole-containing compounds in murine models of inflammation, showing reduced levels of TNF-alpha and IL-6 upon treatment .

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile in vitro, exhibiting low cytotoxicity against normal human cell lines. In vivo studies are still required to fully elucidate its safety parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.